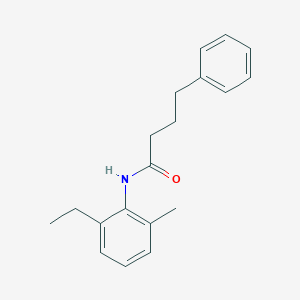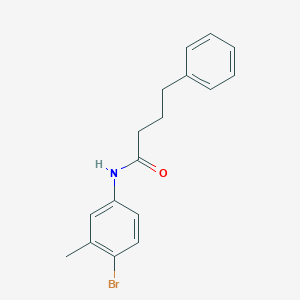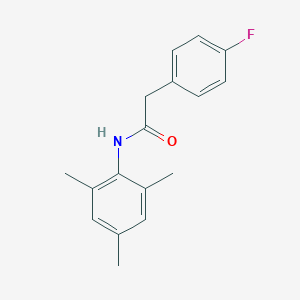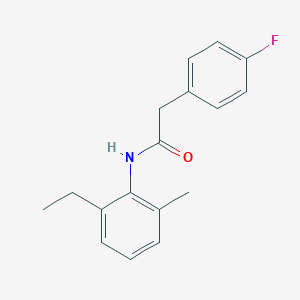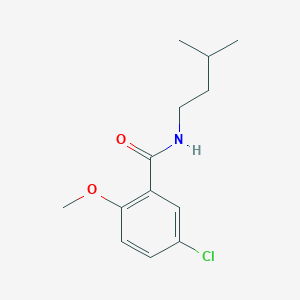
5-chloro-N-isopentyl-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-isopentyl-2-methoxybenzamide, also known as CIQ, is a chemical compound that has gained significant attention in the scientific research community. It is a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily found in the immune system. CIQ has been studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
作用机制
5-chloro-N-isopentyl-2-methoxybenzamide selectively binds to the CB2 receptor, which is primarily found in the immune system. Upon binding, 5-chloro-N-isopentyl-2-methoxybenzamide activates the CB2 receptor, leading to a cascade of downstream signaling events. These signaling events ultimately lead to the anti-inflammatory, anti-tumor, and neuroprotective effects observed with 5-chloro-N-isopentyl-2-methoxybenzamide.
Biochemical and Physiological Effects:
5-chloro-N-isopentyl-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. Additionally, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to protect against neuronal damage in various neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using 5-chloro-N-isopentyl-2-methoxybenzamide in lab experiments is its selectivity for the CB2 receptor. This selectivity allows for more targeted studies of the CB2 receptor and its potential therapeutic applications. Additionally, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 5-chloro-N-isopentyl-2-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 5-chloro-N-isopentyl-2-methoxybenzamide. One potential direction is the development of 5-chloro-N-isopentyl-2-methoxybenzamide-based therapeutics for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-N-isopentyl-2-methoxybenzamide and its downstream signaling events. Furthermore, studies are needed to determine the optimal dosage and administration of 5-chloro-N-isopentyl-2-methoxybenzamide for its potential therapeutic applications.
合成方法
5-chloro-N-isopentyl-2-methoxybenzamide can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with isopentylamine and 5-chloro-2-aminobenzamide to produce 5-chloro-N-isopentyl-2-methoxybenzamide.
科学研究应用
5-chloro-N-isopentyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 5-chloro-N-isopentyl-2-methoxybenzamide has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for the treatment of cancer. Furthermore, 5-chloro-N-isopentyl-2-methoxybenzamide has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C13H18ClNO2/c1-9(2)6-7-15-13(16)11-8-10(14)4-5-12(11)17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16) |
InChI 键 |
KEGRIZFESDCCEA-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC |
规范 SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



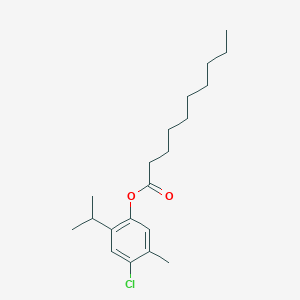
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)
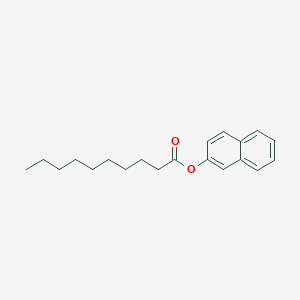
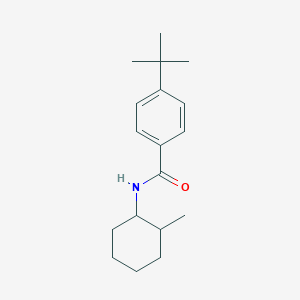


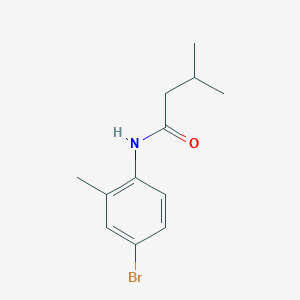
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

